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Abstract
This document provides a detailed protocol for the synthesis of 2,2,4-trimethyl-3-pentanone
(also known as isopropyl tert-butyl ketone) from pivaloyl chloride. The methodology leverages

the selective reactivity of organocuprates (Gilman reagents) with acyl chlorides, a robust

method for carbon-carbon bond formation that avoids over-addition common with more reactive

organometallics like Grignard reagents.[1][2][3] This protocol is intended for researchers in

organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure for

obtaining sterically hindered ketones.

Introduction
The synthesis of ketones is a cornerstone of organic chemistry. Among the various methods,

the reaction of an acyl chloride with a lithium dialkylcuprate (Gilman reagent) is particularly

effective for producing ketones without the subsequent formation of tertiary alcohols.[1][3] This

is because organocuprates are milder nucleophiles than Grignard or organolithium reagents

and generally do not react with the ketone product once it is formed.[1][2]

2,2,4-Trimethyl-3-pentanone is a sterically hindered ketone that serves as a valuable building

block in the synthesis of more complex organic molecules. Its synthesis via the reaction of

pivaloyl chloride with lithium diisopropylcuprate provides a clean and efficient route to this

compound. This application note details the necessary materials, step-by-step experimental

procedures, and expected characterization data.
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Reaction Principle and Scheme
The synthesis proceeds in two main stages, typically performed in a single pot:

Formation of the Gilman Reagent: Two equivalents of an isopropyllithium reagent react with

one equivalent of copper(I) iodide to form lithium diisopropylcuprate.

Nucleophilic Acyl Substitution: The prepared Gilman reagent is then reacted with pivaloyl

chloride. The isopropyl group acts as a nucleophile, attacking the electrophilic carbonyl

carbon of the pivaloyl chloride. This is followed by the elimination of the chloride leaving

group to yield the final ketone product, 2,2,4-trimethyl-3-pentanone.

Overall Reaction Scheme:

2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI
Li[(CH₃)₂CH]₂Cu + (CH₃)₃CCOCl → (CH₃)₃CC(=O)CH(CH₃)₂ + (CH₃)₂CHCu + LiCl

Experimental Protocol
Materials and Reagents
All manipulations involving organolithium reagents should be performed under an inert

atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
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Reagent/Materi
al

Formula M.W. ( g/mol ) Quantity Supplier Notes

Copper(I) Iodide CuI 190.45
9.52 g (50.0

mmol)
Purified, dry

Isopropyllithium (CH₃)₂CHLi 50.03

100 mmol (e.g.,

71.4 mL of 1.4 M

sol. in heptane)

Titrated before

use

Pivaloyl Chloride (CH₃)₃CCOCl 120.58
5.43 g (45.0

mmol)
99%, Aldrich

Anhydrous

Diethyl Ether
(C₂H₅)₂O 74.12 400 mL

Dried over

Na/benzophenon

e

Saturated NH₄Cl

(aq)
NH₄Cl 53.49 150 mL For quenching

Saturated NaCl

(aq)
NaCl 58.44 100 mL For washing

Anhydrous

MgSO₄
MgSO₄ 120.37 ~10 g For drying

Equipment
1-L three-necked round-bottom flask, oven-dried

Magnetic stirrer and stir bar

Rubber septa

Argon/Nitrogen inlet

Syringes and needles

Low-temperature thermometer

Dry ice/acetone bath (-78 °C)
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Separatory funnel

Rotary evaporator

Distillation apparatus

Detailed Procedure
Step 1: Preparation of Lithium Diisopropylcuprate

Assemble the 1-L three-necked flask with a magnetic stir bar, a thermometer, a rubber

septum, and an argon inlet. Flame-dry the apparatus under a flow of argon and allow it to

cool to room temperature.

Suspend copper(I) iodide (9.52 g, 50.0 mmol) in 200 mL of anhydrous diethyl ether.

Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

Slowly add isopropyllithium solution (100 mmol) to the suspension via syringe over 30

minutes. The mixture will typically change color, often to a dark solution, indicating the

formation of the organocuprate.

Stir the resulting solution at -78 °C for an additional 30 minutes.

Step 2: Reaction with Pivaloyl Chloride

Dissolve pivaloyl chloride (5.43 g, 45.0 mmol) in 50 mL of anhydrous diethyl ether in a

separate dry flask.

Add the pivaloyl chloride solution dropwise via syringe to the cold (-78 °C) Gilman reagent

solution over 20 minutes.

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

Remove the cooling bath and allow the mixture to warm to room temperature over

approximately 1.5 hours.

Step 3: Work-up and Purification
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Carefully pour the reaction mixture into a 1-L Erlenmeyer flask containing 150 mL of a

saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

Stir the mixture until the copper salts are dissolved, which may result in a deep blue aqueous

layer.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with diethyl ether (2 x 50 mL).

Combine all organic layers and wash with saturated aqueous NaCl (100 mL).

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

the filtrate using a rotary evaporator.

Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield

2,2,4-trimethyl-3-pentanone as a colorless liquid.

Data and Characterization
Reaction Parameters

Parameter Value

Temperature (Cuprate Formation) -78 °C

Temperature (Acylation) -78 °C

Reaction Time ~3 hours

Solvent Anhydrous Diethyl Ether

Theoretical Yield 5.77 g (based on pivaloyl chloride)

Expected Experimental Yield 75-85%

Product Characterization
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Property Value Reference

IUPAC Name 2,2,4-Trimethylpentan-3-one [4]

Common Names
Isopropyl tert-butyl ketone,

Pentamethylacetone
[5]

Molecular Formula C₈H₁₆O [4][5]

Molecular Weight 128.21 g/mol [4][5]

Appearance Colorless liquid

Boiling Point 151-152 °C

¹H NMR (CDCl₃, 400 MHz)
δ 2.75 (sept, 1H), δ 1.15 (s,

9H), δ 1.08 (d, 6H)

¹³C NMR (CDCl₃, 100 MHz)
δ 216.5, δ 45.0, δ 38.5, δ 26.5,

δ 18.0

IR (neat, cm⁻¹)
2970 (s), 1705 (s, C=O), 1470

(m), 1365 (m)

Experimental Workflow Diagram
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Synthesis of 2,2,4-Trimethyl-3-pentanone

Step 1: Gilman Reagent Preparation

Step 2: Acylation Reaction

Step 3: Work-up and Purification

Suspend CuI in
anhydrous Et₂O

Cool to -78 °C

Add 2 eq. Isopropyllithium

Stir for 30 min
(Lithium Diisopropylcuprate forms)

Add Pivaloyl Chloride
in Et₂O at -78 °C

Stir for 1 hr at -78 °C

Warm to Room Temp

Quench with sat. aq. NH₄Cl

Extract with Et₂O

Wash with Brine

Dry over MgSO₄

Concentrate (Rotovap)

Fractional Distillation

Pure 2,2,4-Trimethyl-3-pentanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,2,4-trimethyl-3-pentanone.
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Safety Precautions
Organolithium Reagents: Isopropyllithium is pyrophoric and reacts violently with water.

Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment

(PPE), including a lab coat, safety glasses, and gloves.

Pivaloyl Chloride: Pivaloyl chloride is corrosive and moisture-sensitive, releasing HCl gas

upon contact with water. Handle in a well-ventilated fume hood.

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear

appropriate cryogenic gloves.

This document is for informational purposes only and should be used by trained professionals.

All procedures should be carried out with a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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